molecular formula C7H3Cl2N3 B1390563 2,4-Dichloropyrido[3,4-D]pyrimidine CAS No. 908240-50-6

2,4-Dichloropyrido[3,4-D]pyrimidine

Cat. No. B1390563
M. Wt: 200.02 g/mol
InChI Key: YJUVYWACDUJBDG-UHFFFAOYSA-N
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Description

“2,4-Dichloropyrido[3,4-D]pyrimidine” is a chemical compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.03 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2,4-Dichloropyrido[3,4-D]pyrimidine”, has been a subject of research. For instance, one study discusses the synthesis of pyrimidines and their anti-inflammatory effects . Another study mentions the reductive condensation of 6-cyano-5-methyl-pyrido .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloropyrido[3,4-D]pyrimidine” is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for this compound is 1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5 (4)11-7 (9)12-6/h1-3H .


Physical And Chemical Properties Analysis

“2,4-Dichloropyrido[3,4-D]pyrimidine” is a solid substance with a molecular weight of 200.03 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Reactivity and Synthesis

2,4-Dichloropyrido[3,4-d]pyrimidine has been a subject of interest in synthetic chemistry. Research has focused on its selective disubstitution and its utility in facilitating Suzuki and Stille cross-coupling reactions, showcasing its potential in creating highly functionalized compounds (Lavecchia et al., 2005). Further studies have explored efficient synthesis routes involving this compound, highlighting its role in regioselective pallado-dehalogenation and subsequent cross-coupling reactions to produce various substituted pyrido[3,2-d]pyrimidines (Tikad et al., 2009).

Synthesis of Diverse Pyrimidine Derivatives

Innovative synthetic strategies have been developed using 2,4-Dichloropyrido[3,4-d]pyrimidine as a starting material to access dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines. This includes regioselective cross-coupling reactions, enabling the creation of diverse bis-functionalized pyrimidine series, which can be utilized in various chemical applications (Tikad et al., 2007).

Versatility in Functional Group Modifications

Research has shown the versatility of 2,4-Dichloropyrido[3,4-d]pyrimidine in functional group modifications. Studies demonstrate one-pot synthesis approaches for di(het)arylation and diamination of this compound, leading to highly functionalized products. Such synthesis methods open doors for more complex and varied chemical products (Tikad et al., 2009).

Applications in Heterocyclic Chemistry

The compound's reactivity has been explored in the synthesis of highly functionalized pyrimidines, demonstrating its potential in heterocyclic chemistry. This includes the creation of substituted or fused pyrimidine derivatives, which are significant in the development of novel compounds with potential applications in various fields (Vincetti et al., 2019).

Exploration in Optoelectronic Materials

The compound has been utilized in the synthesis of chromophores, like 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, highlighting its role in the development of materials with potential optoelectronic applications. This showcases its adaptability in contributing to the synthesis of compounds with unique optical properties (Bucevičius et al., 2015).

Multicomponent Synthesis

Finally, 2,4-Dichloropyrido[3,4-d]pyrimidine has been a key component in multicomponent synthesis approaches. Such approaches are significant in green chemistry, offering sustainable methods for constructing biologically relevant moieties (Chaudhary, 2021).

Safety And Hazards

The safety data sheet for “2,4-Dichloropyrido[3,4-D]pyrimidine” indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

Future research directions could involve exploring the bioisosteric replacement of the urea core, which is often associated with multiple developability issues such as limited aqueous solubility, poor membrane permeability, and poor metabolic and chemical stability .

properties

IUPAC Name

2,4-dichloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVYWACDUJBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672138
Record name 2,4-Dichloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyrido[3,4-D]pyrimidine

CAS RN

908240-50-6
Record name 2,4-Dichloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
The aim of this work is to discuss the chemistry of pyrido[3,4-d]pyrimidines as one of the most important heterocyclic compounds with remarkable synthetic, biological and medical …
Number of citations: 25 www.ingentaconnect.com
M Van Hoof, S Claes, K Boon, T Van Loy, D Schols… - Molecules, 2023 - mdpi.com
Upregulated CXCR2 signalling is found in numerous inflammatory, autoimmune and neurodegenerative diseases, as well as in cancer. Consequently, CXCR2 antagonism is a …
Number of citations: 1 www.mdpi.com
PR Gilson, C Tan, KE Jarman, KN Lowes… - Journal of medicinal …, 2017 - ACS Publications
Novel antimalarial therapeutics that target multiple stages of the parasite lifecycle are urgently required to tackle the emerging problem of resistance with current drugs. Here, we …
Number of citations: 48 pubs.acs.org
Q Su, S Ioannidis, C Chuaqui, L Almeida… - Journal of medicinal …, 2014 - ACS Publications
Structure based design, synthesis, and biological evaluation of a novel series of 1-methyl-1H-imidazole, as potent Jak2 inhibitors to modulate the Jak/STAT pathway, are described. …
Number of citations: 56 pubs.acs.org

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